molecular formula C18H20N2O5 B229651 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide

3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide

Cat. No. B229651
M. Wt: 344.4 g/mol
InChI Key: CBRPJHRPXDHTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide, also known as DMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide in lab experiments is its low toxicity and high solubility in water. This makes it easier to handle and use in various assays. However, one of the limitations of using 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide. One of the areas of interest is its potential as a bioactive compound in the development of new drugs. Further studies are also needed to understand the mechanism of action of 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide and its potential applications in the treatment of various diseases. Additionally, more research is needed to evaluate the safety and efficacy of 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide in animal models and clinical trials.

Synthesis Methods

3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide can be synthesized using a simple two-step process. The first step involves the reaction of 3,4-dimethoxybenzohydrazide with 3-methylphenylacetic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide.

Scientific Research Applications

3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been evaluated for its anti-cancer, anti-inflammatory, and anti-microbial properties. 3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide has also been studied for its potential as a bioactive compound in the development of new drugs.

properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

3,4-dimethoxy-N//'-[2-(3-methylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C18H20N2O5/c1-12-5-4-6-14(9-12)25-11-17(21)19-20-18(22)13-7-8-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

CBRPJHRPXDHTPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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